A Comprehensive Guide to the Synthesis and Characterization of 4-Bromo-3-methylbenzo[d]isothiazole
A Comprehensive Guide to the Synthesis and Characterization of 4-Bromo-3-methylbenzo[d]isothiazole
Abstract
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5][6] This technical guide provides a comprehensive, field-proven framework for the synthesis and characterization of a specific, functionalized derivative: 4-Bromo-3-methylbenzo[d]isothiazole. While direct literature on this exact molecule is sparse, this document outlines a robust and chemically sound synthetic pathway derived from established methodologies for related heterocyclic systems.[1][7] Furthermore, it details a complete analytical workflow for structural verification and purity assessment, designed to provide researchers and drug development professionals with a self-validating system for obtaining and confirming this valuable chemical entity.
Strategic Approach to Synthesis: A Rationale
The construction of the benzo[d]isothiazole ring system can be approached through several strategies, primarily involving the formation of the heterocyclic portion onto a pre-functionalized benzene ring.[1] Key strategies include cyclization of aromatics preloaded with nitrogen and sulfur precursors, or the introduction of one heteroatom onto a substrate already containing the other.[1]
For the synthesis of 4-Bromo-3-methylbenzo[d]isothiazole, a logical and efficient pathway begins with a commercially available or readily synthesized ortho-substituted aniline. Our proposed route leverages the cyclization of a 2-thioacetyl-substituted aniline derivative. This choice is predicated on the reliability of forming the key S-N bond under controlled oxidative conditions. The bromine and methyl substituents are incorporated into the starting aniline to ensure precise regiochemical control, avoiding complex and often low-yielding post-cyclization functionalization steps.
Below is a visual representation of the proposed synthetic workflow, from the starting material to the final, purified compound.
Figure 1: Proposed workflow for the synthesis and characterization of 4-Bromo-3-methylbenzo[d]isothiazole.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step protocol for the proposed synthesis of 4-Bromo-3-methylbenzo[d]isothiazole.
Step 1: Synthesis of 2-Mercapto-3-bromotoluene
-
Rationale: This initial step introduces the crucial sulfur functionality. The Sandmeyer-like reaction of the corresponding aniline with a thiocyanate salt provides a reliable method for this transformation.
-
Procedure:
-
To a stirred suspension of 2-amino-3-bromotoluene (1.0 eq) in a 1:1 mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of potassium thiocyanate (1.5 eq) in water. Add this solution to the diazonium salt solution and stir at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
The resulting thiocyanate intermediate is then hydrolyzed by refluxing with a solution of sodium sulfide (2.0 eq) in aqueous ethanol for 4 hours.
-
Acidify the mixture with HCl, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-mercapto-3-bromotoluene.
-
Step 2: Synthesis of 1-(2-Mercapto-6-bromophenyl)ethan-1-one
-
Rationale: A Friedel-Crafts acylation is employed to introduce the acetyl group that will ultimately become the C3-methyl and part of the heterocyclic ring. The thiol may require protection or the reaction conditions carefully controlled to prevent side reactions.
-
Procedure:
-
To a solution of 2-mercapto-3-bromotoluene (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (1.2 eq) at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise and allow the reaction to stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 3: Cyclization to 4-Bromo-3-methylbenzo[d]isothiazole
-
Rationale: This is the key ring-forming step. The reaction of the ortho-mercaptoacetophenone with a nitrogen source like hydroxylamine-O-sulfonic acid or hydroxylammonium chloride in the presence of a base facilitates the intramolecular condensation and cyclization to form the desired benzo[d]isothiazole ring.[7]
-
Procedure:
-
Dissolve 1-(2-mercapto-6-bromophenyl)ethan-1-one (1.0 eq) in a solvent such as pyridine or ethanol.
-
Add hydroxylammonium chloride (1.5 eq) and a base such as sodium acetate (2.0 eq).
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the final compound by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-Bromo-3-methylbenzo[d]isothiazole.
-
Characterization and Data Analysis
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 4-Bromo-3-methylbenzo[d]isothiazole. The following workflow ensures a self-validating characterization process.
Figure 2: A logical workflow for the comprehensive characterization of the target compound.
Spectroscopic Analysis
The following table summarizes the predicted spectroscopic data for 4-Bromo-3-methylbenzo[d]isothiazole, based on known values for structurally similar compounds.[8][9][10][11]
| Technique | Parameter | Predicted Value / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~ 2.6-2.8 ppm (s, 3H) | Methyl group at C3, deshielded by the heterocyclic ring. |
| ~ 7.4-7.8 ppm (m, 3H) | Aromatic protons on the substituted benzene ring. | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 15-20 ppm | C3-Methyl carbon. |
| ~ 110-140 ppm | Aromatic carbons, including the carbon bearing the bromine (lower field). | ||
| ~ 150-160 ppm | Quaternary carbons of the fused ring system. | ||
| Mass Spec. (EI) | Molecular Ion | M⁺ and M⁺+2 peaks | Characteristic isotopic pattern for a single bromine atom, with near 1:1 intensity ratio. |
| Fragmentation | Loss of Br, loss of CH₃, cleavage of the isothiazole ring. | Provides structural confirmation through predictable fragmentation pathways.[12] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized organic compounds.[13] A reversed-phase method is proposed for robust and reliable analysis.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[14][15] |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm or PDA scan (210-400 nm) |
| Injection Volume | 10 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile |
The purity is determined by the area percentage of the main peak. For use in further research or drug development, a purity of >95% is typically required.
Safety and Handling
4-Bromo-3-methylbenzo[d]isothiazole, as a halogenated heterocyclic compound, should be handled with care. It is expected to be an irritant to the skin and eyes and may be harmful if ingested or inhaled.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for any reagents used in the synthesis.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the synthesis and characterization of 4-Bromo-3-methylbenzo[d]isothiazole. By following the proposed multi-step synthesis and the comprehensive analytical workflow, researchers can confidently prepare and validate this compound.
The presence of the bromine atom at the 4-position makes this molecule an excellent candidate for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of novel derivatives.[16] Given the established biological activities of the benzo[d]isothiazole scaffold, these new analogs could be screened for a variety of therapeutic targets, contributing to the discovery of new lead compounds in drug development.[17][18]
References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available at: [Link]
- Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632.
-
Supplementary Materials. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Journal of Chemical Reviews. Available at: [Link]
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3833. Available at: [Link]
-
The common synthetic routes for benzothiazoles. (2022). ResearchGate. Available at: [Link]
- Wouters, R., et al. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry.
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. Available at: [Link]
- Ivanova, Y., et al. (2024).
-
Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. (n.d.). [No Source Found].
-
930-42-7 | 4-Bromo-3-methyl-isothiazole. (n.d.). Capot Chemical. Available at: [Link]
-
4-Bromo-3-methylbenzo[d]isoxazole | CAS 1367947-42-9. (n.d.). AMERICAN ELEMENTS®. Available at: [Link]
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). [No Source Found].
-
4-Bromobenzo[1,2-d:4,5-d′]bis([1][3][19]thiadiazole). (2022). MDPI. Available at: [Link]
- Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products using HPLC/MS. (2018). [No Source Found].
- Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (n.d.). New Journal of Chemistry (RSC Publishing).
-
Benzo[1,2-d:4,5-d′]bis([1][3][19]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). PMC. Available at: [Link]
-
Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2025). ResearchGate. Available at: [Link]
-
molbank. (2021). Semantic Scholar. Available at: [Link]
-
Organoheterocyclic compounds. (2008). MassBank. Available at: [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Bromo-3-methylisothiazole CAS 930-42-7 [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
